molecular formula C10H11NO3 B2661025 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol CAS No. 2490412-79-6

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol

Cat. No. B2661025
CAS RN: 2490412-79-6
M. Wt: 193.202
InChI Key: VFWGJZXWZVQIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol, also known as TATD, is a synthetic compound with a unique structure that has garnered interest in the scientific community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is not fully understood, but it is believed to involve the inhibition of topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication, and the inhibition of this enzyme can lead to DNA damage and cell death. 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antiviral properties, 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is its unique structure, which makes it a valuable tool for studying biological systems. 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has also been shown to be stable under a wide range of conditions, making it a useful reagent for lab experiments. However, one limitation of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol. One area of research is the development of new synthesis methods that can produce 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol in larger quantities and with higher purity. Another area of research is the study of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol's potential applications in materials science, where it has shown promise as a new type of organic semiconductor. Finally, 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol's potential as a new anticancer and antiviral agent warrants further investigation, particularly in the development of new drug delivery systems that can improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is a unique compound with a variety of potential applications in medicinal chemistry, chemical biology, and materials science. Its synthesis method has been optimized to produce high yields of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol with excellent purity, and its mechanism of action is believed to involve the inhibition of topoisomerase II and the replication of the hepatitis C virus. 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has been shown to have a variety of biochemical and physiological effects, and while it has some limitations, it remains a valuable tool for studying biological systems. Further research is needed to fully understand 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol's potential applications and to develop new synthesis methods and drug delivery systems that can improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol involves a multistep process that starts with the reaction of 2,3-dihydrofuran with nitrile oxide to form isoxazoline. The isoxazoline is then converted to a lactam, which undergoes a ring-opening reaction to form the 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol molecule. This synthesis method has been optimized to produce high yields of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol with excellent purity.

Scientific Research Applications

3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer properties by inhibiting the activity of topoisomerase II, a critical enzyme involved in DNA replication. 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has also been shown to have antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has been studied for its potential use in materials science, where it has been shown to have unique optical and electronic properties.

properties

IUPAC Name

3-amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9(4)14-10/h1-3,7-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGJZXWZVQIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3C(C(C2O3)O)O)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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